6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
1,2,4-Triazolo[4,3-a]pyridine,6-methyl-3-phenyl- is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of 1,2,4-Triazolo[4,3-a]pyridine,6-methyl-3-phenyl- consists of a triazole ring fused to a pyridine ring, with a methyl group at the 6-position and a phenyl group at the 3-position.
Preparation Methods
The synthesis of 1,2,4-Triazolo[4,3-a]pyridine,6-methyl-3-phenyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. For example, the reaction of 3-phenyl-1H-pyrazole-4-carboxylic acid hydrazide with acetonitrile in the presence of a base such as sodium ethoxide can yield the desired compound .
Industrial production methods often involve the use of dicationic molten salts as catalysts to facilitate the reaction under solvent-free conditions or in green solvents like ethanol. This approach not only enhances the yield but also reduces the environmental impact of the synthesis process .
Chemical Reactions Analysis
1,2,4-Triazolo[4,3-a]pyridine,6-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or methyl groups can be replaced by other substituents using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
1,2,4-Triazolo[4,3-a]pyridine,6-methyl-3-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyridine,6-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes such as c-Met kinase, which plays a crucial role in cancer cell proliferation and survival . The compound’s ability to bind to these molecular targets and modulate their activity underlies its therapeutic potential.
Comparison with Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine,6-methyl-3-phenyl- can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits antifungal and antibacterial properties.
1,2,3-Triazolo[4,5-b]pyridine: Recognized for its anticonvulsant and antioxidant activities.
The uniqueness of 1,2,4-Triazolo[4,3-a]pyridine,6-methyl-3-phenyl- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
6-methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-10-7-8-12-14-15-13(16(12)9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCFBHPRFOHUNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NN=C2C3=CC=CC=C3)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291502 | |
Record name | 6-methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4926-15-2 | |
Record name | NSC76007 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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